molecular formula C12H10FNO B6366081 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261956-65-3

4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366081
CAS RN: 1261956-65-3
M. Wt: 203.21 g/mol
InChI Key: KOENHZGVGYIMSU-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% (4-FMPH-2HOP), is an organic compound with a molecular formula of C9H9FO2. This compound is widely used in various scientific research applications, such as drug development, chemical synthesis, and biochemical and physiological studies. 4-FMPH-2HOP has a wide range of advantages and limitations for laboratory experiments, and its mechanism of action, biochemical and physiological effects, and future directions are of great interest to scientists.

Mechanism of Action

The exact mechanism of action of 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% interacts with various proteins, enzymes, and other molecules in the cell to produce its effects. In particular, it is believed that 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% binds to certain proteins and enzymes, resulting in changes in their activity and/or structure.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in neurotransmission. In addition, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to modulate the activity of certain genes, such as the gene encoding the enzyme cyclooxygenase-2, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. In addition, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has a wide range of biochemical and physiological effects, making it a useful tool for investigating the effects of various compounds on cellular processes. However, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% also has some limitations. For example, its effects on certain proteins and enzymes may not be reversible, making it difficult to study the long-term effects of compounds on cellular processes.

Future Directions

There are a number of potential future directions for the study of 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%. For example, further research is needed to better understand its mechanism of action and the long-term effects of compounds on cellular processes. In addition, further research is needed to investigate the potential therapeutic applications of 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%, such as its use as an antiepileptic, anti-inflammatory, or antifungal drug. Finally, further research is needed to investigate the potential applications of 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% in other areas, such as its use as a chemical synthesis tool or as a biomarker for disease diagnosis.

Synthesis Methods

4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% can be synthesized via a number of different methods. One common method involves the reaction of 4-methylphenol and 2-fluorobenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% in a yield of 85%. Another method involves the reaction of 4-methylphenol and 2-fluorobenzaldehyde in the presence of a catalytic amount of potassium carbonate. This reaction produces 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% in a yield of 95%.

Scientific Research Applications

4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% is widely used in various scientific research applications, such as drug development, chemical synthesis, and biochemical and physiological studies. For example, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of various drugs, including antiepileptic drugs, anti-inflammatory drugs, and antifungal drugs. In addition, 4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been used in biochemical and physiological studies to investigate the effects of various compounds on cellular processes.

properties

IUPAC Name

4-(2-fluoro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-10(11(13)6-8)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOENHZGVGYIMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682623
Record name 4-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine

CAS RN

1261956-65-3
Record name 4-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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